molecular formula C23H21N5O4S B2682481 methyl 2-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 896300-68-8

methyl 2-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2682481
CAS No.: 896300-68-8
M. Wt: 463.51
InChI Key: YOLVLGRUSYPHFX-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a combination of aromatic, heterocyclic, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the pyrrole and methoxyphenyl groups. The final steps involve the formation of the ester and amide linkages.

    Formation of the Triazole Core: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.

    Introduction of Pyrrole and Methoxyphenyl Groups: The pyrrole group can be introduced through a condensation reaction with an appropriate aldehyde, while the methoxyphenyl group can be added via a nucleophilic substitution reaction.

    Formation of Ester and Amide Linkages: The ester linkage is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst. The amide linkage is formed by reacting the amine derivative with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and methoxyphenyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazole ring and the ester group, potentially converting them to amines and alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as Friedel-Crafts alkylation or acylation.

Major Products

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Methyl 2-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its complex structure and functional groups.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of methyl 2-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s triazole and pyrrole rings are known to interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
  • Methyl 2-(2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Uniqueness

Methyl 2-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s ability to participate in hydrogen bonding and π-π interactions, potentially increasing its biological activity and specificity.

Properties

IUPAC Name

methyl 2-[[2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S/c1-31-17-11-9-16(10-12-17)21-25-26-23(28(21)27-13-5-6-14-27)33-15-20(29)24-19-8-4-3-7-18(19)22(30)32-2/h3-14H,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLVLGRUSYPHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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